molecular formula C20H24N2O3 B2664948 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1421466-06-9

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No. B2664948
M. Wt: 340.423
InChI Key: DJJLAGSKDAZNKQ-UHFFFAOYSA-N
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Description

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-phenoxyethyl)urea is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound belongs to the class of ureas and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Activity

Research on ureas and sulfamides derived from 1-aminotetralins, which are structurally similar to the query compound, has shown promise in anticancer activities. These compounds were synthesized and tested against human glioblastoma and prostate cancer cell lines, demonstrating variable degrees of cytotoxic activity. This suggests that derivatives of 1-aminotetralins, by extension, could have potential applications in developing novel anticancer agents (Özgeriş et al., 2017).

Receptor Antagonism

In the realm of neuropeptide receptors, derivatives structurally related to the query compound have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor. The optimization of these compounds for in vitro potency could inform similar strategies for compounds within the same chemical family, potentially offering new avenues for the treatment of conditions influenced by this receptor pathway (Fotsch et al., 2001).

properties

IUPAC Name

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(21-12-13-25-18-8-2-1-3-9-18)22-15-20(24)11-10-16-6-4-5-7-17(16)14-20/h1-9,24H,10-15H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJLAGSKDAZNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)NCCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-phenoxyethyl)urea

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